molecular formula C11H8FN3O2 B8395527 (5-Fluoro-2-nitrophenyl)pyridin-2-yl-amine

(5-Fluoro-2-nitrophenyl)pyridin-2-yl-amine

Cat. No. B8395527
M. Wt: 233.20 g/mol
InChI Key: NWTROJBLQKZFSI-UHFFFAOYSA-N
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Patent
US08653089B2

Procedure details

Prep 2: Sodium hydride (48.6 g, 60% by wt, 1.22 mol) was added piecewise to a solution of 2-aminopyridine (57.2 g, 0.61 mol) in THF (400 mL) at 0° C. at such a rate that T≦18° C. The reaction mixture was stirred at 0° C. for 10 min. then added via cannula to a solution of 2,4-difluoronitrobenzene in THF (350 mL) at −20° C. at such a rate that T≦10° C. The reaction was stirred at −40° C. for 1 h then allowed to warm to RT. As the reaction reached RT the temperature rose rapidly to 35° C. and effervescence was observed. The reaction mixture was poured onto ice (˜2 L) and the solid which formed collected by filtration. The solid was washed with pentane and dried in vacuo to give the (5-fluoro-2-nitrophenyl)pyridin-2-yl-amine as a bright orange solid (139.3 g, 94%).
Quantity
48.6 g
Type
reactant
Reaction Step One
Quantity
57.2 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1.F[C:11]1[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:12]=1[N+:18]([O-:20])=[O:19]>C1COCC1>[F:17][C:15]1[CH:14]=[CH:13][C:12]([N+:18]([O-:20])=[O:19])=[C:11]([NH:3][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=2)[CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
48.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
57.2 g
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)[N+](=O)[O-]
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 10 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at −40° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
CUSTOM
Type
CUSTOM
Details
reached RT
CUSTOM
Type
CUSTOM
Details
rose rapidly to 35° C.
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice (˜2 L)
CUSTOM
Type
CUSTOM
Details
the solid which formed
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
The solid was washed with pentane
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC=1C=CC(=C(C1)NC1=NC=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 139.3 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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